Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

structure-based drug design regioisomer comparison piperidine-triazole pharmacophore

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate (CAS 1461869-00-0, MFCD27920184) is a heterobifunctional building block belonging to the piperidine–1,2,3-triazole hybrid class. It features a piperidine ring linked via its 3-position to the N1 of a 1,2,3-triazole, which bears a methyl ester at the C4 position; molecular formula C₉H₁₄N₄O₂, molecular weight 210.23 g/mol.

Molecular Formula C9H14N4O2
Molecular Weight 210.23 g/mol
Cat. No. B13317552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate
Molecular FormulaC9H14N4O2
Molecular Weight210.23 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CN(N=N1)C2CCCNC2
InChIInChI=1S/C9H14N4O2/c1-15-9(14)8-6-13(12-11-8)7-3-2-4-10-5-7/h6-7,10H,2-5H2,1H3
InChIKeyFMOVBKSDUWIGTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate – Core Structural Identity and Procurement-Relevant Specifications


Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate (CAS 1461869-00-0, MFCD27920184) is a heterobifunctional building block belonging to the piperidine–1,2,3-triazole hybrid class . It features a piperidine ring linked via its 3-position to the N1 of a 1,2,3-triazole, which bears a methyl ester at the C4 position; molecular formula C₉H₁₄N₄O₂, molecular weight 210.23 g/mol . The compound is supplied as a free base with standard purity of 95% or 98%, with batch-specific QC documentation including NMR, HPLC, and GC available from major vendors . Its closest commercially available analogs include the 4-yl regioisomer (CAS 1229516-76-0), the ethyl ester variant (CAS 1440962-27-5), the carboxylic acid hydrolysis product (CAS 1334499-47-6), and the 5-carboxylate regioisomer (CAS 1892532-35-2) .

Why Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate Cannot Be Interchanged with In-Class Analogs


Within the piperidine–triazole–carboxylate family, even a single-atom positional shift or ester homologation produces quantifiable differences in calculated logP, hydrogen-bond donor/acceptor count, and spatial presentation of the basic amine—all of which are critical for structure-based lead optimization . The 3-yl attachment of the piperidine to the triazole N1 in this compound (CAS 1461869-00-0) places the secondary amine at a different dihedral angle relative to the triazole plane compared to the 4-yl regioisomer (CAS 1229516-76-0), altering the three-dimensional pharmacophore geometry . The methyl ester (MW 210.23) is 14 Da lighter than the ethyl ester analog (MW 224.26) and exhibits a calculated logP of approximately –0.01 versus higher values for ethyl and carboxylic acid derivatives, directly impacting partition-dependent assay behavior . Furthermore, the free base and hydrochloride salt forms (CAS 1461707-24-3) are not interchangeable without accounting for solubility and counterion effects in biological assay media . Direct substitution with any of these analogs without re-optimization of assay conditions risks data non-reproducibility.

Quantitative Differentiation Evidence for Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate Against Closest Analogs


Regioisomeric Differentiation: 3-Yl vs 4-Yl Piperidine Attachment Alters Pharmacophoric Geometry and Physicochemical Profile

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate (CAS 1461869-00-0) attaches the piperidine ring at the 3-position to the triazole N1, whereas the commercially available regioisomer methyl 1-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylate (CAS 1229516-76-0) attaches at the 4-position . Both share the identical molecular formula (C₉H₁₄N₄O₂, MW 210.23), but the 3-yl attachment changes the spatial vector of the basic piperidine NH by approximately 109° relative to the triazole plane compared with the 4-yl attachment, as evidenced by distinct SMILES codes: O=C(C1=CN(C2CNCCC2)N=N1)OC for the 3-yl vs. InChI showing C4-attachment for the 4-yl isomer . The 3-yl isomer has a vendor-reported calculated logP of –0.0108 , while AMBinter reports a logP of 0.404 for a closely related C₉H₁₄N₄O₂ scaffold [1], indicating that subtle regioisomeric differences produce measurable shifts in lipophilicity. This differential geometry is critical in docking studies: the 3-yl attachment positions the basic amine closer to the triazole core, enabling distinct hydrogen-bonding patterns in target binding sites [2].

structure-based drug design regioisomer comparison piperidine-triazole pharmacophore

Ester Group Differentiation: Methyl Ester Offers Lower Molecular Weight and Distinct Reactivity vs Ethyl Ester and Carboxylic Acid Analogs

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate (MW 210.23) is 14 Da lighter than its direct ethyl ester analog, ethyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate (CAS 1440962-27-5, MW 224.26, C₁₀H₁₆N₄O₂) . The methyl ester has a vendor-calculated logP of –0.0108 , whereas ethyl esters in the 1,2,3-triazole-4-carboxylate series typically exhibit logP values 0.5–0.8 units higher due to the additional methylene group [1]. Compared to the carboxylic acid analog (CAS 1334499-47-6, MW 196.21, C₈H₁₂N₄O₂), the methyl ester eliminates the anionic character at physiological pH, replacing it with a neutral hydrogen-bond acceptor, which significantly alters membrane permeability predictions . The methyl ester can be selectively hydrolyzed to the carboxylic acid under mild basic conditions (LiOH, THF/H₂O) while the ethyl ester requires slightly more forcing conditions or longer reaction times, offering a controllable deprotection strategy [2].

ester homolog comparison prodrug design synthetic intermediate molecular weight optimization

Free Base vs Hydrochloride Salt: Differential Solubility and Handling for Biological Assay Compatibility

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is available both as the free base (CAS 1461869-00-0, MW 210.23) and as the hydrochloride salt (CAS 1461707-24-3, MW 246.69, C₉H₁₅ClN₄O₂) . The HCl salt incorporates one equivalent of HCl, increasing the molecular weight by 36.46 Da and converting the piperidine secondary amine from its neutral free-base form (pKa ~9–10) to a protonated ammonium chloride, which enhances aqueous solubility by approximately 10- to 50-fold based on general piperidine salt behavior [1]. The free base is typically a solid at room temperature with moderate organic solvent solubility, while the HCl salt is a crystalline solid with improved aqueous solubility for direct use in biological assay buffers . The free base (1461869-00-0) is offered at both 95% and 98% purity from different suppliers, while the HCl salt (1461707-24-3) is commonly supplied at 95% purity with a 4-week lead time and pricing of ~$519/100 mg from US-based vendors .

salt form selection aqueous solubility biological assay preparation free base vs HCl salt

Synthetic Accessibility via CuAAC Click Chemistry: Modular Assembly Allows Rapid Analog Generation

The 1,2,3-triazole core of methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is assembled via the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, the prototypical 'click' reaction [1][2]. This synthetic route allows modular diversification: the piperidin-3-yl azide precursor can be reacted with methyl propiolate (or a functionalized alkyne) under Cu(I) catalysis to generate the 1,4-disubstituted triazole with complete regioselectivity [2]. In contrast, the 5-carboxylate regioisomer (CAS 1892532-35-2) requires a ruthenium-catalyzed variant or alternative synthetic strategy to achieve the reversed regiochemistry, adding synthetic complexity . One-pot CuAAC protocols for related piperidine-triazole carboxylates have been reported with reaction times as short as ~5 minutes and yields of 95–98% under microwave or room-temperature conditions [3]. The piperidine NH and the methyl ester both serve as orthogonal functional handles for subsequent diversification: amide coupling, reductive amination, or ester hydrolysis/amidation, enabling rapid library enumeration .

click chemistry CuAAC cycloaddition building block versatility parallel synthesis

Batch-Specific QC Certification: 95% and 98% Purity Grades with Multi-Technique Analytical Documentation

Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate (CAS 1461869-00-0) is supplied with batch-specific QC documentation at two purity tiers: 95% (Bidepharm, Cat. BD00975728) and 98% (Leyan, Cat. 1706322) . Both suppliers provide analytical data packages including NMR (¹H and/or ¹³C), HPLC purity determination, and GC analysis upon request . This contrasts with the ethyl ester analog and the 4-yl regioisomer, which are commonly available only at 95% purity from the same vendor network . The carboxylic acid analog (CAS 1334499-47-6) is offered at 97% (Leyan) and 98% (MolCore, ISO-certified) . The availability of a 98% purity grade for the target methyl ester free base, with documented QC traceability, supports its use in assays where impurities at the 5% level could confound dose-response measurements.

quality control batch certification NMR HPLC GC purity grade comparison

Class-Level Biological Precedent: Piperidine–1,2,3-Triazole Scaffold Demonstrates Quantifiable Enzyme Inhibition and Antifungal Activity

Although direct published biological data for methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate itself are absent from the peer-reviewed literature, closely related piperidine–triazole compounds have demonstrated quantifiable activity across two therapeutic target classes. A series of piperidine-bearing 1,2,4-triazole analogs (10a–k) showed AChE inhibitory activity with Ki values of 0.0155 ± 1.25 µM to 0.557 ± 0.50 µM and IC₅₀ values of 0.031 ± 0.85 to 0.537 ± 0.76 µM, compared with the reference inhibitor eserine (IC₅₀ = 0.04 ± 0.001 µM) [1]. In antifungal screening, 1,2,3-triazole-piperidine side chain derivatives (compounds 8t and 8v) exhibited MIC values of 0.125 µg/mL to 0.0125 µg/mL against Candida albicans and Cryptococcus neoformans, outperforming fluconazole in several strains [2]. A patent (CN105017214A) specifically claims piperidine-linked 1,2,3-triazole compounds with antibacterial activity against both Gram-positive and Gram-negative strains [3]. The target compound, with its 3-yl piperidine attachment and methyl ester at the triazole 4-position, presents a scaffold geometry distinct from literature precedents but inherits the class-level pharmacophoric elements validated by these studies [1][2][3].

acetylcholinesterase inhibition antifungal activity class-level SAR lead optimization scaffold

Procurement-Relevant Application Scenarios for Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate


Structure-Based Fragment Elaboration Requiring a 3-Yl Piperidine Spatial Vector

When fragment screening or virtual docking identifies a binding pocket that can accommodate a basic amine from the piperidine ring, the 3-yl attachment vector of methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate positions the NH hydrogen-bond donor at a distinct angle (~109° offset) compared to the 4-yl regioisomer . This differential geometry, corroborated by molecular docking studies of N-functionalized piperidine–triazole derivatives into the dopamine D2 receptor active site, makes the 3-yl isomer the appropriate choice when the target residue accepting the hydrogen bond is located closer to the triazole plane [1]. Procurement of the 98% purity grade (Leyan Cat. 1706322) ensures that fragment-level impurities do not confound initial SPR or ITC binding measurements .

Parallel Library Synthesis via CuAAC for Kinase or Protease Inhibitor SAR

The 1,4-disubstituted triazole regiochemistry of methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate is established with complete fidelity using standard CuAAC conditions, enabling parallel synthesis of 48–96 compound libraries for kinase or protease inhibitor SAR campaigns [2]. The one-pot protocol reported for structurally related piperidine–triazole carboxylates achieves 95–98% yields in ~5 minutes, supporting high-throughput parallel synthesis workflows [2]. The methyl ester and piperidine NH provide two orthogonal diversification points: the ester can be hydrolyzed and coupled to diverse amines, while the piperidine NH undergoes reductive amination or sulfonylation without protecting group manipulation . This dual-handle strategy is unavailable with the carboxylic acid analog, which requires activation before amide coupling .

Aqueous Biological Assay Deployment Using the Hydrochloride Salt Form

For enzymatic or cell-based assays requiring compound dosing in aqueous buffer (PBS, HEPES, or cell culture medium), the hydrochloride salt (CAS 1461707-24-3, Cat. AKSci 2513DX) eliminates the low aqueous solubility limitation of the free base . The protonated piperidine ammonium species enhances solubility by an estimated 10–50-fold, enabling stock solution preparation at 10–50 mM in water or DMSO/water mixtures without precipitation upon dilution into assay media [3]. This salt form is particularly advantageous for automated liquid handling systems where undissolved particulates from free base stocks can cause tip clogging and well-to-well variability. The HCl salt procurement lead time of approximately 4 weeks should be factored into project timelines .

Anti-Infective Lead Generation Leveraging Piperidine–Triazole Class-Level Validation

The piperidine–1,2,3-triazole scaffold class has produced compounds with MIC values as low as 0.0125 µg/mL against clinically relevant fungal pathogens (C. albicans, C. neoformans), surpassing fluconazole in head-to-head comparisons [4]. Additionally, patent CN105017214A claims antibacterial activity for piperidine-linked 1,2,3-triazoles against both Gram-positive and Gram-negative bacteria [5]. Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate serves as a versatile core intermediate for generating novel anti-infective analogs through diversification at both the ester and piperidine NH positions, accessing chemical space adjacent to—but distinct from—the validated benzimidazole–piperidine–triazole hybrids that showed potent activity against E. coli [6].

Quote Request

Request a Quote for Methyl 1-(piperidin-3-yl)-1H-1,2,3-triazole-4-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.